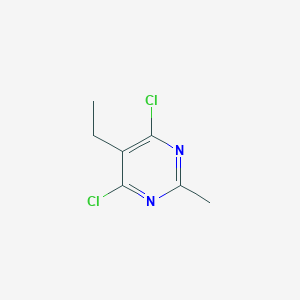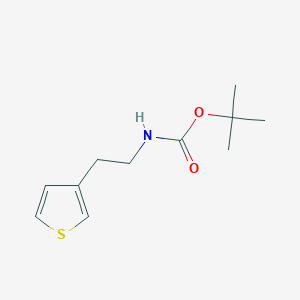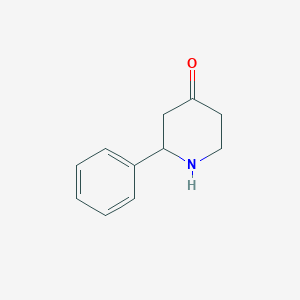
2-Phenylpiperidin-4-one
Übersicht
Beschreibung
2-Phenylpiperidin-4-one is a compound with the molecular formula C11H13NO . It is of particular interest due to its unique biochemical properties and serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
An efficient, formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines in two steps has been achieved via a key gold catalysis without the purification of tertiary amine intermediates . This reaction is selective toward the less-substituted alkyl group and shows moderate to excellent diastereoselectivities .Molecular Structure Analysis
The molecular weight of 2-Phenylpiperidin-4-one is 175.23 g/mol . The compound has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 175.099714038 g/mol .Chemical Reactions Analysis
Piperidines, including 2-Phenylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Physical And Chemical Properties Analysis
2-Phenylpiperidin-4-one has a topological polar surface area of 29.1 Ų . It has a complexity of 185 and a rotatable bond count of 1 . The compound is canonicalized .Wissenschaftliche Forschungsanwendungen
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis and Pharmacological Applications
The current scientific literature summarizes recent advances in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Methods of Application or Experimental Procedures
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Results or Outcomes Obtained
More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and advances in this field.
Anticancer Agents
Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in various types of cancers both in vitro and in vivo . For example, Piperine, a piperidine derivative found in plants of the Piperaceae family, has shown powerful antioxidant action and activity against cancer .
Antiviral Agents
Piperidine derivatives are also used as antiviral agents . Their specific mechanisms of action in this field are still under investigation.
Antimalarial Agents
Piperidine derivatives have been used in the treatment of malaria . Their effectiveness against the disease is being studied further.
Antimicrobial and Antifungal Agents
Piperidine derivatives have shown antimicrobial and antifungal properties . They are being used in the development of new drugs to combat various microbial and fungal infections.
Antihypertensive Agents
Piperidine derivatives are being used as antihypertensive agents . They help in the management of high blood pressure.
Analgesic, Anti-inflammatory, and Antipsychotic Agents
Piperidine derivatives are being utilized in different ways as analgesic, anti-inflammatory, and antipsychotic agents . They have shown promising results in the management of pain, inflammation, and various psychiatric conditions.
Anti-Alzheimer Agents
Piperidine derivatives are being utilized as anti-Alzheimer agents . They have shown promising results in the management of Alzheimer’s disease, a neurodegenerative disorder characterized by cognitive and memory deterioration .
Anticoagulant Agents
Piperidine derivatives are also used as anticoagulant agents . They help in the prevention of blood clot formation, which is crucial in the management of cardiovascular diseases .
Antidepressant Agents
Piperidine derivatives have been used in the treatment of depression . For example, Piperine, a piperidine derivative found in plants of the Piperaceae family, was found to have antidepressant-like effects when given to mice with chronic mild stress .
Anti-Asthma Agents
Piperidine derivatives have shown anti-asthma properties . They are being used in the development of new drugs to combat asthma, a chronic disease characterized by recurrent attacks of breathlessness and wheezing .
Antioxidant Agents
Piperidine derivatives have been utilized as antioxidant agents . They have shown powerful antioxidant action because of their capability of hindering or suppressing free radicals .
Anti-Inflammatory Agents
Piperidine derivatives are being utilized as anti-inflammatory agents . They have shown promising results in the management of inflammation, a biological response to harmful stimuli such as pathogens, damaged cells, or irritants .
Zukünftige Richtungen
Piperidines, including 2-Phenylpiperidin-4-one, are important in the pharmaceutical industry, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-5,11-12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIBEASNZNAKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595592 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpiperidin-4-one | |
CAS RN |
193201-69-3 | |
| Record name | 2-Phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



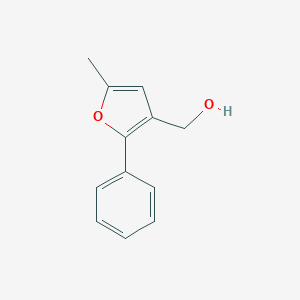
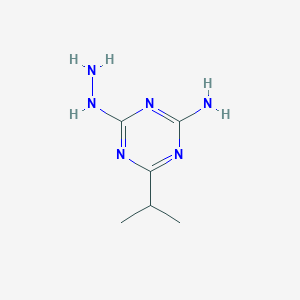
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
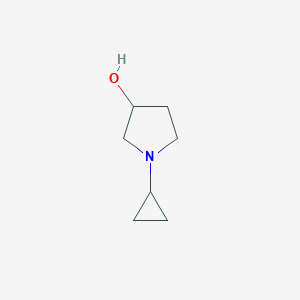
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
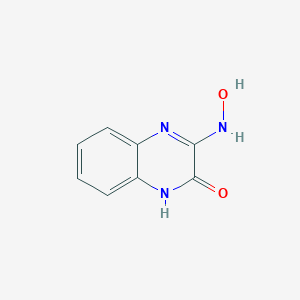
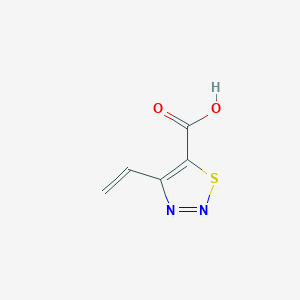
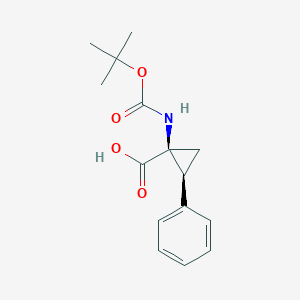
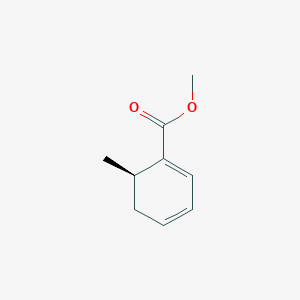
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
![2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B71765.png)
